

Technical Guide: ¹H and ¹³C NMR Spectral Data of Hexaethyldisiloxane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **hexaethyldisiloxane**. The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in drug development and chemical analysis.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for **hexaethyldisiloxane** has been acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. The data presented here is a compilation from verified sources.

Table 1: ¹H NMR Spectral Data of Hexaethyldisiloxane

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-CH ₃ (Methyl)	0.96	Triplet (t)	8.0	18H
-CH ₂ -Si (Methylene)	0.55	Quartet (q)	4.0*	12H



Note: The reported coupling constant of 4.0 Hz for the methylene quartet is noted as potentially atypical for a standard ethyl group and may be subject to second-order effects or experimental conditions.

Table 2: 13C NMR Spectral Data of Hexaethyldisiloxane

Signal Assignment	Chemical Shift (δ) ppm	
-CH₃ (Methyl)	7.40	
-CH ₂ -Si (Methylene)	6.25	

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **hexaethyldisiloxane**.

Sample Preparation

- Analyte: Hexaethyldisiloxane (minimum 98% purity).
- Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Concentration: Prepare a solution of approximately 5-10 mg of hexaethyldisiloxane in 0.6-0.7 mL of the deuterated solvent.
- Procedure:
 - Accurately weigh the hexaethyldisiloxane into a clean, dry vial.
 - Add the deuterated solvent using a calibrated pipette.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.



NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

For ¹H NMR Spectroscopy:

• Spectrometer Frequency: 400 MHz

Pulse Program: Standard single pulse (zg30 or similar)

· Number of Scans: 16 to 32

Relaxation Delay (d1): 1.0 - 2.0 seconds

Acquisition Time (aq): 3 - 4 seconds

Spectral Width (sw): 16 ppm (centered around 4-5 ppm)

Temperature: 298 K

For ¹³C(¹H) NMR Spectroscopy:

• Spectrometer Frequency: 100.6 MHz

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

• Number of Scans: 1024 to 2048 (or more, depending on desired signal-to-noise)

Relaxation Delay (d1): 2.0 seconds

Acquisition Time (aq): 1.0 - 1.5 seconds

Spectral Width (sw): 200 ppm (centered around 100 ppm)

Decoupling: Broadband proton decoupling during acquisition.

Temperature: 298 K



Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
- Integrate the signals in the ¹H spectrum.
- Analyze the multiplicities and coupling constants.

Visualization of Hexaethyldisiloxane Structure and NMR Assignments

The following diagram illustrates the molecular structure of **hexaethyldisiloxane**, with the chemically equivalent protons and carbons labeled to correspond with the NMR data tables.

Molecular structure of **Hexaethyldisiloxane** with NMR signal assignments.

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